molecular formula C10H17NS B13793385 2,5-Dipropyl-4-methylthiazole CAS No. 87116-71-0

2,5-Dipropyl-4-methylthiazole

Cat. No.: B13793385
CAS No.: 87116-71-0
M. Wt: 183.32 g/mol
InChI Key: VAEQRSTWJQPJLA-UHFFFAOYSA-N
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Description

2,5-Dipropyl-4-methylthiazole is an organic compound with the molecular formula C10H17NS. It belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipropyl-4-methylthiazole typically involves the reaction of appropriate thioamides with α-haloketones under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the cyclization process to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dipropyl-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

2,5-Dipropyl-4-methylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dipropyl-4-methylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to changes in cellular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 4-Methylthiazole
  • 5-Methylthiazole
  • 2-Methyl-1,3-thiazole
  • 4-Methyl-5-thiazoleethanol

Comparison: 2,5-Dipropyl-4-methylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

87116-71-0

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

4-methyl-2,5-dipropyl-1,3-thiazole

InChI

InChI=1S/C10H17NS/c1-4-6-9-8(3)11-10(12-9)7-5-2/h4-7H2,1-3H3

InChI Key

VAEQRSTWJQPJLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)CCC)C

Origin of Product

United States

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